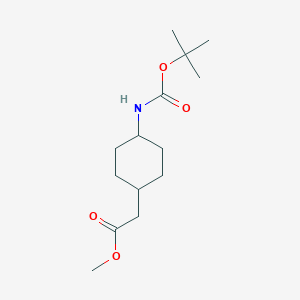

4-N-BOC-cyclohexyacetic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-11-7-5-10(6-8-11)9-12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFRNBCZWTZJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649883 | |

| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215789-45-0 | |

| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-N-BOC-cyclohexyacetic acid methyl ester (CAS 215789-45-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-BOC-cyclohexylacetic acid methyl ester, with CAS number 215789-45-0, is a crucial chemical intermediate in the pharmaceutical industry. Its primary significance lies in its role as a key building block in the synthesis of Cariprazine, an atypical antipsychotic agent. Cariprazine is utilized in the treatment of schizophrenia and bipolar disorder, acting as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis protocol, its pivotal role in the synthesis of Cariprazine, and an examination of the signaling pathways modulated by the end-product, Cariprazine.

Chemical and Physical Properties

This section summarizes the known chemical and physical properties of 4-N-BOC-cyclohexylacetic acid methyl ester.

| Property | Value | Reference |

| CAS Number | 215789-45-0 | |

| Molecular Formula | C₁₄H₂₅NO₄ | |

| Molecular Weight | 271.35 g/mol | |

| IUPAC Name | methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate | |

| Synonyms | (4-TERT-BUTOXYCARBONYLAMINO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER, 4-N-BOC-AMINOCYCLOHEXYLACETIC ACID METHYL ESTER, trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester | |

| Boiling Point | 80-81.5 °C | |

| Density | 1.05 g/cm³ | |

| Appearance | White to off-white solid |

Synthesis Protocol

Reaction Scheme:

Figure 1: Fischer-Speier Esterification of 4-N-BOC-cyclohexylacetic acid.

Materials:

-

4-N-BOC-cyclohexylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or another suitable acid catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-N-BOC-cyclohexylacetic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude methyl ester can be purified by column chromatography on silica gel if necessary.

Role in Cariprazine Synthesis

4-N-BOC-cyclohexylacetic acid methyl ester is a key intermediate that, after deprotection of the BOC group, yields methyl 2-(4-aminocyclohexyl)acetate. This amine is then further elaborated to form the final drug substance, Cariprazine. The cyclohexane scaffold is a core structural motif of Cariprazine.

Figure 2: Simplified workflow for Cariprazine synthesis highlighting the intermediate.

Spectroscopic Data (Representative)

Direct experimental spectroscopic data for 4-N-BOC-cyclohexylacetic acid methyl ester is not widely published. However, based on the analysis of similar N-BOC protected amino acid methyl esters, the following represents a set of expected spectral characteristics.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), cyclohexyl protons (multiplets, ~1.0-2.0 ppm), the alpha-protons to the ester (doublet, ~2.2 ppm), and the methoxy group of the ester (singlet, ~3.7 ppm). |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm), the quaternary carbon of the BOC group (~80 ppm), cyclohexyl carbons (~30-45 ppm), the ester carbonyl carbon (~173 ppm), and the methoxy carbon (~52 ppm). |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate (~3350 cm⁻¹), C=O stretching of the carbamate (~1690 cm⁻¹), and C=O stretching of the ester (~1730 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ at m/z 271. A characteristic fragmentation pattern would involve the loss of the BOC group or parts of it (e.g., loss of isobutylene, M-56). |

Mechanism of Action of Cariprazine (Signaling Pathway)

As 4-N-BOC-cyclohexylacetic acid methyl ester is a synthetic intermediate, it does not have a biological mechanism of action itself. However, its end-product, Cariprazine, exerts its therapeutic effects through a complex interaction with neurotransmitter systems in the brain.[1] Cariprazine is a potent dopamine D3 and D2 receptor partial agonist, with a higher affinity for the D3 receptor.[2][3] It also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[2][3] This multimodal action is believed to modulate dopaminergic and serotonergic neurotransmission, which are implicated in the pathophysiology of schizophrenia and bipolar disorder.[1][3]

References

In-Depth Technical Guide: Physicochemical Properties of 4-N-BOC-cyclohexyacetic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-BOC-cyclohexyacetic acid methyl ester, systematically named methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate, is a key intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of Cariprazine, a potent antipsychotic agent that acts as a dopamine D3/D2 receptor partial agonist.[1] A thorough understanding of the physicochemical properties of this intermediate is crucial for process optimization, scalability, and ensuring the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data on the physicochemical properties of this compound, along with relevant experimental context.

Core Physicochemical Properties

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 215789-45-0 | [1][2] |

| Molecular Formula | C₁₄H₂₅NO₄ | [2][] |

| Molecular Weight | 271.35 g/mol | [2][4] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Boiling Point | 80-81.5°C | [2][5] |

| Melting Point | N/A | [2] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [4] |

Note: The reported boiling point of 80-81.5°C appears unusually low for a molecule of this size and may be inaccurate or measured under high vacuum.

Table 2: Chemical and Spectroscopic Properties

| Property | Value/Description | Source |

| IUPAC Name | methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate | - |

| Synonyms | 4-N-BOC-cyclohexylacetic acid methyl ester, (4-tert-butoxycarbonylamino-cyclohexyl)-acetic acid methyl ester, trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester | [2][4] |

| pKa (Predicted) | 12.42 ± 0.40 | [4] |

| ¹H NMR, ¹³C NMR, IR, Mass Spectra | Specific experimental data not publicly available. | - |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of this compound is not published in readily accessible scientific literature, general methods for the N-Boc protection of amino groups and subsequent esterification are well-established. The synthesis of this compound as an intermediate for Cariprazine is described in various patents, outlining the general transformation.

General Synthetic Approach

The synthesis of this compound typically involves two key transformations:

-

N-Boc Protection: The amino group of a 4-aminocyclohexylacetic acid derivative is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

-

Esterification: The carboxylic acid moiety is converted to a methyl ester, commonly through reaction with methanol in the presence of an acid catalyst or by using a methylating agent like methyl iodide with a base.

The diagram below illustrates a generalized workflow for such a synthesis.

Role in Cariprazine Synthesis

This compound is a crucial building block in the synthesis of Cariprazine. The Boc-protected amino group prevents unwanted side reactions while the methyl ester allows for further chemical modifications. The general synthetic strategy involves the coupling of this intermediate with 1-(2,3-dichlorophenyl)piperazine, followed by subsequent reaction steps to yield the final drug substance. The trans isomer of the cyclohexane ring is the desired stereoisomer for the synthesis of Cariprazine.

The following diagram illustrates the logical relationship of this compound as an intermediate in the synthesis of Cariprazine.

Safety and Handling

Safety data sheets for analogous compounds, such as methyl 2-((tert-butoxycarbonyl)(cyclohexyl)amino)acetate, indicate that this class of compounds may cause skin and serious eye irritation, as well as potential respiratory irritation.[6] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a vital intermediate in modern pharmaceutical synthesis, particularly for the production of Cariprazine. While a complete, publicly available dataset of its physicochemical properties is yet to be published, the available information provides a solid foundation for its use in research and development. Further detailed characterization would be beneficial for the optimization of synthetic processes and for ensuring the highest quality of resulting pharmaceutical products. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of this compound before use in subsequent synthetic steps.

References

An In-depth Technical Guide to the Key Intermediates in Cariprazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cariprazine, an atypical antipsychotic, has demonstrated efficacy in treating schizophrenia and bipolar mania.[1] Its unique pharmacological profile as a dopamine D2 and D3 receptor partial agonist with a preference for the D3 receptor has made it a subject of significant interest in medicinal chemistry and drug development. The synthesis of Cariprazine involves a series of key intermediates, the efficient and controlled preparation of which is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). This technical guide provides a detailed overview of the primary synthetic routes to Cariprazine, focusing on the synthesis of its key intermediates. We will delve into the experimental protocols, present quantitative data in a structured format, and visualize the synthetic pathways to offer a comprehensive resource for professionals in the field.

Core Synthetic Pathways and Key Intermediates

The synthesis of Cariprazine can be approached through several strategic routes, each involving a unique set of key intermediates. The most common strategies converge on the formation of the crucial piperazine and cyclohexylamine moieties, followed by their coupling and subsequent functionalization. The principal intermediates that will be discussed in detail are:

-

1-(2,3-Dichlorophenyl)piperazine hydrochloride

-

(trans-4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride

-

2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid

-

trans-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylamine

-

2-[trans-4-(3,3-Dimethylureido)cyclohexyl]-N-methoxy-N-methylacetamide

The following sections will provide a detailed examination of the synthesis of these vital building blocks.

Synthesis of Key Intermediates: Experimental Protocols and Data

1-(2,3-Dichlorophenyl)piperazine Hydrochloride

This intermediate forms the aromatic core of the Cariprazine molecule. Its synthesis is typically achieved through the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol:

A common method involves the direct reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures.

-

Charge a reaction vessel with 2,3-dichloroaniline.

-

Heat the aniline to approximately 100°C.

-

Portion-wise add bis(2-chloroethyl)amine hydrochloride to the heated aniline.

-

Increase the reaction temperature to 120-200°C and maintain for 4-34 hours.[1][2]

-

After the reaction is complete, cool the mixture and add n-butanol.

-

Reflux the mixture for 1 hour, then cool to induce crystallization.

-

Isolate the crude product by centrifugation.

-

Purify the crude product by recrystallization from a methanol/water mixture to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.[1][2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | 2,3-dichloroaniline, bis(2-chloroethyl)amine hydrochloride | [1][2] |

| Reaction Temperature | 120-200°C | [1][2] |

| Reaction Time | 4-34 hours | [1][2] |

| Solvent (Work-up) | n-butanol, Methanol/Water | [1][2] |

| Yield | 59.5% - 65.6% | [2] |

| Purity (HPLC) | 99.62% - 99.67% | [2] |

Synthetic Pathway:

(trans-4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride

This intermediate provides the cyclohexane ring and a reactive handle for further elaboration. A prevalent method for its synthesis involves the hydrogenation of 4-nitrophenylacetic acid.

Experimental Protocol:

-

In a suitable autoclave, charge 4-nitrophenylacetic acid and a 10% Palladium on carbon (Pd/C) catalyst in deionized water.

-

Pressurize the autoclave with hydrogen gas (initially at ~1 bar, then increased to ~4 bar).

-

Conduct the hydrogenation at an initial temperature of 40-46°C, which is later raised to 54-58°C, for a total of approximately 72 hours.[3][4]

-

After the reaction, filter the catalyst.

-

The aqueous solution of 4-aminocyclohexylacetic acid is then concentrated.

-

Add ethanol and hydrochloric acid (in ethanol) and reflux the mixture to perform esterification.

-

After the reaction, the solvent is distilled off, and acetonitrile is added.

-

The mixture is cooled to induce crystallization of the trans isomer.

-

The product is isolated by filtration and dried.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Nitrophenylacetic acid | [3][4] |

| Catalyst | 10% Pd/C | [3][4] |

| Hydrogenation Pressure | 1-4 bar | [3][4] |

| Hydrogenation Temp. | 40-58°C | [3][4] |

| Esterification Reagents | Ethanol, HCl | [3] |

| Crystallization Solvent | Acetonitrile | [3] |

| Yield | ~41% (of trans isomer from mixed acids) | [3] |

Synthetic Pathway:

2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid

This intermediate is formed by introducing the dimethylurea moiety onto the cyclohexane ring.

Experimental Protocol:

A novel and practical synthesis involves the direct recrystallization to obtain the desired trans isomer.[5] This route avoids potentially genotoxic substances and harsh reaction conditions.[6][7] The synthesis starts from N-(4-oxocyclohexyl) acetamide and proceeds through a Wittig-Horner reaction, reduction, hydrolysis, deacylation, and finally amidation to form the target molecule.[7]

Quantitative Data:

While a detailed step-by-step quantitative breakdown is spread across various synthetic approaches, a key aspect of a preferred route is the high efficiency of the final recrystallization step to isolate the pure trans isomer.

Synthetic Pathway:

trans-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylamine

This key intermediate is the result of coupling the piperazine and cyclohexane moieties.

Experimental Protocol:

One synthetic route involves the reaction of tert-butyl (1R,4R)-4-(2-hydroxyethyl) cyclohexylcarbamate with 1-(2,3-dichlorophenyl) piperazine.[6]

-

React tert-butyl (1R,4R)-4-(2-hydroxyethyl) cyclohexylcarbamate with 1-(2,3-dichlorophenyl) piperazine.

-

This reaction is carried out in the presence of triruthenium dodecacarbonyl (Ru3(CO)12) and xantphos.[6]

-

The resulting intermediate is then deprotected to yield trans-4-(2-(4-(2,3-dichlorophenyl) piperazin-1-yl) ethyl) cyclohexylamine.

An alternative approach involves reacting 2-[trans-4-(3,3-dimethylureido)cyclohexyl] ethyl methanesulfonate with 1-(2,3-dichlorophenyl) piperazine.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | 2-[trans-4-(3,3-dimethylureido)cyclohexyl] ethyl 4-methylbenzenesulfonate, 1-(2,3-dichlorophenyl) piperazine hydrochloride | [6] |

| Base | Potassium carbonate | [6] |

| Solvent | Acetonitrile, Water | [6] |

| Reaction Temperature | 43-48°C | [6] |

| Reaction Time | 21 hours | [6] |

| Yield | 83.6% | [6] |

| Purity | 95.0% | [6] |

Synthetic Pathway:

References

- 1. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 3. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]

- 4. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) [quickcompany.in]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 4-N-BOC-Cyclohexyacetic Acid Methyl Ester for Drug Development Professionals

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-N-BOC-cyclohexyacetic acid methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on suppliers, experimental protocols, and its role in synthetic pathways.

Introduction

This compound, also known by its synonyms such as methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate, is a crucial building block in organic synthesis. Its primary application lies in the pharmaceutical industry as an intermediate for the synthesis of active pharmaceutical ingredients (APIs). Notably, it is a key component in the manufacturing of Cariprazine, an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[1] The structural features of this molecule, including the protective BOC group and the methyl ester, make it a versatile reagent for various chemical transformations.

Suppliers of this compound

A variety of chemical suppliers offer this compound, with varying purity levels and available quantities. The following table summarizes the information gathered from publicly available sources. Researchers are advised to request a certificate of analysis from the supplier for lot-specific data.

| Supplier | Purity | Available Quantities | CAS Number |

| J & K SCIENTIFIC LTD. | 95% | 10mg, 50mg, 250mg | 215789-45-0 |

| Jinan Kabotang Biological Technology Co.,Ltd. | 98% (HPLC) | 1kg | 215789-45-0 |

| Alchemist-pharm chemical Technology Co. Ltd. | 98% (HPLC) | 1kg | 215789-45-0 |

| ChemicalBook | Varies by supplier | Varies by supplier | 215789-45-0 |

| Fisher Scientific (eMolecules) | Not specified | 1g | 913748-13-7 (cis-isomer) |

| Matrix Scientific | Not specified | Inquire for details | 215789-45-0 |

| BOC Sciences | Not specified | Inquire for details | 215789-45-0 |

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound are often proprietary, a general understanding of its application can be derived from patent literature detailing the synthesis of related compounds. The following is a representative, generalized protocol for a reaction involving a similar BOC-protected amine, which illustrates the typical steps of deprotection and subsequent reaction. This is for informational purposes only and should be adapted and optimized for specific research needs.

Generalized Protocol for the Deprotection of a BOC-Protected Amine

This protocol is based on the deprotection of a similar compound, ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate, as described in patent literature.

Materials:

-

Ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate (or this compound)

-

Acetonitrile

-

Dry hydrogen chloride gas

Procedure:

-

Charge a round bottom flask with the BOC-protected compound (e.g., ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate).

-

Add acetonitrile to the flask and stir the mixture at room temperature (25-30°C) until the solid is dissolved.

-

Purge the solution with dry hydrogen chloride gas until the reaction mass is saturated.

-

Monitor the reaction for completion using an appropriate technique (e.g., TLC).

-

Once the reaction is complete, distill off the solvent under vacuum, ensuring the temperature remains below 45°C.

-

The residual mass is the hydrochloride salt of the deprotected amine.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as acetonitrile.

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the general synthetic pathway involving this compound and a typical experimental workflow for its use.

Caption: Synthetic pathway from 4-aminocyclohexylacetic acid.

Caption: General experimental workflow.

References

Navigating the Procurement and Application of a Key Pharmaceutical Intermediate: A Technical Guide to trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester. Aimed at researchers, scientists, and professionals in drug development, this document consolidates critical data to facilitate the strategic sourcing and utilization of this key pharmaceutical building block.

Introduction

trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester, a bifunctional molecule featuring a Boc-protected amine and a methyl ester, is a crucial intermediate in the synthesis of various pharmaceutical agents. Its stereochemistry and functional group arrangement make it a valuable component in the construction of complex molecular architectures, most notably in the synthesis of the atypical antipsychotic drug, Cariprazine. This guide offers a detailed examination of its properties, commercial landscape, and a pivotal synthetic transformation.

Physicochemical and Commercial Data

The compound is commercially available from a range of suppliers, often as a white to off-white solid. The following tables summarize its key identifiers and reported physical properties, as well as a representative list of commercial suppliers.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester |

| CAS Number | 215789-45-0[1] |

| Molecular Formula | C₁₄H₂₅NO₄[1] |

| Molecular Weight | 271.35 g/mol [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid/powder | General supplier information |

| Boiling Point | 80-81.5 °C | [2] |

| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [2] |

| Purity | Typically >98% (Varies by supplier) | General supplier information |

Table 3: Commercial Suppliers

| Supplier | Purity/Grades Offered | Notes |

| SynThink | Research Chemicals, Reference Standard | Provides comprehensive characterization data (NMR, MS, HPLC) and CoA. |

| Chem-Impex | ≥ 99% (HPLC) | Offers the corresponding carboxylic acid. |

| TCI Chemicals | >98.0% (GC) | Provides the ethyl ester analog. |

| Pharmaffiliates | Not specified | Offers the ethyl ester analog. |

| BLDpharm | Not specified | Lists the corresponding carboxylic acid. |

Synthetic Application: Intermediate in Cariprazine Synthesis

trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester serves as a key precursor in the synthesis of Cariprazine, a dopamine D₂ and D₃ receptor partial agonist. A critical step in this synthetic pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid is then typically activated and coupled with other fragments to construct the final drug molecule.

Experimental Protocol: Hydrolysis of the Methyl Ester

Objective: To hydrolyze trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester to trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid.

Materials:

-

trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester

-

Methanol or Tetrahydrofuran (THF)

-

1M Sodium Hydroxide (NaOH) solution

-

1M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the methyl ester in a suitable solvent such as methanol or THF in a round-bottom flask.

-

Add an excess of 1M NaOH solution (typically 1.5-2.0 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction may take several hours.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with 1M HCl. The product should precipitate as a white solid.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key logical flows related to the sourcing and application of this chemical intermediate.

Caption: A logical workflow for sourcing and quality control of the chemical intermediate.

References

Introduction to cyclohexyacetic acid derivatives in medicinal chemistry

An In-depth Technical Guide to Cyclohexyacetic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclohexyacetic acid and its derivatives, focusing on their synthesis, biological activities, and the experimental protocols used to evaluate them. This document is intended to serve as a valuable resource for professionals engaged in drug discovery and development, highlighting the therapeutic potential of this versatile chemical scaffold.

Introduction to Cyclohexyacetic Acid and its Derivatives

Cyclohexyacetic acid, a monocarboxylic acid featuring a cyclohexane ring attached to a carboxymethyl group, serves as a foundational structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, leading to the development of compounds with significant therapeutic applications. The structural versatility of the cyclohexane ring and the acetic acid side chain allows for modifications that can target various biological systems.[3] The most notable derivative is Gabapentin, a widely used anticonvulsant and analgesic.[1][3] However, the scope of cyclohexyacetic acid derivatives extends to compounds with anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3][4][5]

Neurological Agents: Gabapentin and Beyond

The cyclohexaneacetic acid scaffold is central to the development of agents targeting the central nervous system. These compounds are primarily used for their anticonvulsant and analgesic properties.[3][6]

Gabapentin: A Key Derivative

Gabapentin, chemically known as 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a prominent derivative of cyclohexaneacetic acid.[3] It is structurally analogous to the neurotransmitter gamma-aminobutyric acid (GABA) and is extensively used in the treatment of epilepsy and neuropathic pain.[3][7]

Mechanism of Action: The precise mechanism of action for Gabapentin is not fully understood, but it is known to bind to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[3][8] This interaction modulates the release of neurotransmitters.[3][8] The binding of Gabapentin to the α2δ-1 subunit disrupts the forward trafficking of VGCCs to the presynaptic membrane, leading to a reduced density of these channels at the presynaptic terminal. This results in decreased calcium influx during neuronal depolarization.[8]

Anticonvulsant Activity of Other Derivatives

Research has shown that other simple derivatives, such as cyclohexanecarboxylic acid (CCA) and 1-methyl-1-cyclohexanecarboxylic acid (MCCA), also possess anticonvulsant properties. In studies using a pentylenetetrazol (PTZ) infusion seizure model in rats, both CCA and MCCA were found to antagonize PTZ-induced seizures, with MCCA showing the highest potency.[4] Notably, both CCA and MCCA demonstrated an approximate twofold advantage in their protective index (the ratio of toxic concentration to effective concentration) compared to valproate (VPA), a commonly used anticonvulsant.[4]

Table 1: Synthesis and Properties of Gabapentin and Related Derivatives

| Compound | Synthetic Method | Key Properties | Reference(s) |

|---|---|---|---|

| Gabapentin | Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[3] | Anticonvulsant, Analgesic.[3] | [3] |

| Gabapentin Prodrugs | Various synthetic routes to improve pharmacokinetic properties. | Improved bioavailability. | [3] |

| Cyclohexanecarboxylic Acid (CCA) | Not detailed in the provided context. | Anticonvulsant activity with no delay in maximal protection.[4] | [4] |

| 1-Methyl-1-cyclohexanecarboxylic Acid (MCCA) | Not detailed in the provided context. | Highest anticonvulsant potency among tested analogues, slight delay in maximal protection.[4] |[4] |

Experimental Protocol: Pentylenetetrazol (PTZ) Infusion Seizure Model

This protocol is used to determine the anticonvulsant activity of test compounds.[4]

-

Animal Model: Rats are used for this model.

-

Procedure:

-

A pentylenetetrazol (PTZ) infusion is administered to determine the threshold convulsive dose of PTZ.

-

The test compound (e.g., CCA, MCCA) is administered to the rats.

-

The increase in the PTZ threshold dose after the administration of the test compound is measured.

-

-

Endpoint: The increase in the PTZ threshold dose serves as an index of the compound's anticonvulsant activity.[4]

-

Neurotoxicity Assessment: A rotarod assay is used to determine the concentrations that produce neurotoxicity, which is then used to calculate the protective index.[4]

Anti-inflammatory and Analgesic Derivatives

Cyclohexyacetic acid derivatives have been investigated as potential anti-inflammatory and analgesic agents, offering a possible alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] These derivatives often target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[3]

A series of novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and antiproliferative properties.[8][9] The anti-inflammatory activity was assessed by measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[8]

Table 2: Comparative in vitro Antiproliferative and Anti-inflammatory Activity of Cyclohex-1-ene-1-Carboxylic Acid Derivatives

| Compound | Concentration (µg/mL) | Antiproliferative Activity (% Inhibition) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference(s) |

|---|---|---|---|---|---|

| Derivative 2a | 100 | >90% | Not specified | Not specified | [1][8] |

| Derivative 2d | 100 | >90% | Not specified | Not specified | [1][8] |

| Derivative 2f | 100 | >90% | ~66-81% (at 10, 50, 100 µg/mL) | Not specified | [1][8] |

| Ibuprofen | 100 | ~50% | Not specified | Not specified | [9] |

Note: The data for TNF-α and IL-6 inhibition for all derivatives at all concentrations were not fully provided in the search results. The table represents the available information.

These findings suggest that derivatives with a cyclohexene carboxylic acid scaffold can exhibit potent antiproliferative and anti-inflammatory effects.[1]

Experimental Protocols for Anti-inflammatory and Analgesic Activity

In Vitro Anti-inflammatory Assay (Cytokine Measurement) [8]

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.

-

Stimulation: PBMCs are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

-

Treatment: The cells are treated with the test compounds at various concentrations. A reference drug like ibuprofen is also used.

-

Incubation: The cultures are incubated for 24 hours.

-

Cytokine Measurement: The concentrations of TNF-α, IL-6, and IL-10 in the cell culture supernatants are measured using ELISA kits.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetics and pharmacodynamics of valproate analogues in rats. IV. Anticonvulsant action and neurotoxicity of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]

- 6. drugs.com [drugs.com]

- 7. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide: Safety and Handling of 4-N-BOC-Cyclohexylacetic Acid Methyl Ester

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-N-BOC-cyclohexylacetic acid methyl ester (CAS No. 215789-45-0), a key intermediate in the synthesis of various pharmaceuticals, including the antipsychotic agent Cariprazine.[1] This document is intended for use by trained professionals in a laboratory or manufacturing setting.

Chemical Identification and Physical Properties

4-N-BOC-cyclohexylacetic acid methyl ester, also known as methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate, is an organic compound with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of approximately 271.35 g/mol .[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 215789-45-0 | [1] |

| Molecular Formula | C₁₄H₂₅NO₄ | [1] |

| Molecular Weight | 271.35 g/mol | [1] |

| Boiling Point | 80-81.5 °C | [1] |

| Flash Point | 173.5 °C | [1] |

| Density | 1.05 g/cm³ | [1] |

| pKa | 12.42 ± 0.40 (Predicted) |

Hazard Identification and GHS Classification

While a specific GHS classification for 4-N-BOC-cyclohexylacetic acid methyl ester is not uniformly available, it is generally classified as an irritant. For structurally similar compounds, the following hazards are identified:

Table 2: GHS Hazard Classification (Based on Structurally Similar Compounds)

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

A standardized workflow for communicating these hazards in a laboratory setting is crucial for ensuring personnel safety.

References

Alternate names for 4-N-BOC-cyclohexyacetic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-N-BOC-cyclohexylacetic acid methyl ester is a key synthetic intermediate, primarily recognized for its role in the manufacturing of Cariprazine, an atypical antipsychotic agent. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and analytical characterization.

Nomenclature and Chemical Identity

A clear understanding of the various names and identifiers for this compound is crucial for effective literature and database searches.

| Identifier Type | Value |

| Systematic Name | methyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate |

| Common Name | 4-N-BOC-cyclohexyacetic acid methyl ester |

| CAS Number | 215789-45-0 |

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.35 g/mol |

Table 1: Chemical Identifiers

Alternate Names and Synonyms

-

(4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid methyl ester

-

4-N-BOC-cyclohexylacetic acid methyl ester

-

4-N-BOC-aminocyclohexylacetic acid methyl ester

-

Methyl 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate

-

trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Methyl Ester

Physicochemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value | Source |

| Boiling Point | 80-81.5°C | [1] |

| Density | 1.05 g/cm³ (Predicted) | |

| Refractive Index | 1.474 | |

| Flash Point | 173.5°C | |

| pKa | 12.42 ± 0.40 (Predicted) |

Table 2: Physicochemical Data

Synthesis

The synthesis of 4-N-BOC-cyclohexylacetic acid methyl ester is a multi-step process. The most common route involves the N-protection of a cyclohexyl amine derivative followed by esterification.

Synthetic Pathway

References

Methodological & Application

Application Note: Synthesis of 4-N-BOC-cyclohexylacetic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 4-N-BOC-cyclohexylacetic acid methyl ester, a valuable intermediate in pharmaceutical development. The synthesis commences with the protection of the amino group of 4-(aminocyclohexyl)acetic acid using di-tert-butyl dicarbonate (Boc)₂O, followed by the esterification of the resulting carboxylic acid to its methyl ester. This protocol is designed for high yield and purity, making it suitable for laboratory-scale synthesis in a research and development setting.

Introduction

4-substituted cyclohexylacetic acid derivatives are important structural motifs in medicinal chemistry. The N-BOC protected methyl ester, in particular, serves as a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. The protocol outlined below describes a reliable and reproducible method to obtain this compound.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 4-N-BOC-cyclohexylacetic acid

This procedure is adapted from established methods for the N-BOC protection of amino acids. An example for the synthesis of the trans isomer is provided in patent WO2019016828A1.[1]

Materials:

-

trans-2-(4-aminocyclohexyl)acetic acid

-

1,4-Dioxane

-

1M Sodium hydroxide solution

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a pre-cooled (0-5 °C) mixture of trans-2-(4-aminocyclohexyl)acetic acid (1 equivalent) and 1,4-dioxane in a round-bottom flask, slowly add 1M sodium hydroxide solution.

-

Stir the reaction mixture for 10 minutes at the same temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

To the remaining aqueous solution, add ethyl acetate and acidify to a pH of 2-3 with 1M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-N-BOC-cyclohexylacetic acid as a solid.

Step 2: Synthesis of 4-N-BOC-cyclohexyacetic acid methyl ester

This procedure utilizes a mild esterification method suitable for N-BOC protected amino acids.

Materials:

-

4-N-BOC-cyclohexylacetic acid

-

Acetone (dry)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (MeI)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of 4-N-BOC-cyclohexylacetic acid (1 equivalent) in dry acetone, add potassium carbonate (3 equivalents).

-

To this suspension, add methyl iodide (1.5 equivalents).

-

Heat the mixture to reflux and stir for 10-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate.

-

Wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |

| 4-N-BOC-cyclohexylacetic acid | 4-(aminocyclohexyl)acetic acid | (Boc)₂O, NaOH | 1,4-Dioxane | 12-18 h | >90 | >95 |

| This compound | 4-N-BOC-cyclohexylacetic acid | MeI, K₂CO₃ | Acetone | 10-12 h | 85-95 | >98 |

Note: Yields and purity are typical and may vary depending on the specific reaction conditions and purification.

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.

-

Di-tert-butyl dicarbonate is a lachrymator.

-

Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 4-N-BOC-cyclohexylacetic acid methyl ester. The described method is robust, high-yielding, and employs readily available reagents, making it a valuable procedure for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for N-Boc Deprotection of Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from amino groups in molecules containing methyl esters. The selection of an appropriate deprotection method is critical to ensure the integrity of the methyl ester functionality, which can be susceptible to hydrolysis or transesterification under certain conditions. This guide outlines various methods, from traditional acidic conditions to milder, more selective alternatives, to assist researchers in choosing the optimal strategy for their specific substrate.

Overview of N-Boc Deprotection Strategies Compatible with Methyl Esters

The Boc group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. However, when a methyl ester is present in the substrate, the choice of deprotection conditions becomes more nuanced to prevent ester cleavage. The primary strategies for N-Boc deprotection in the presence of methyl esters involve:

-

Acidic Conditions: Utilizing protic or Lewis acids to cleave the Boc group. Careful selection of the acid, solvent, and reaction temperature is crucial to maintain the methyl ester.

-

Mild, Non-Acidic, or Catalytic Methods: Employing reagents that operate under neutral or near-neutral conditions, offering higher selectivity for the Boc group over the methyl ester.

Below is a comparative summary of various methods, followed by detailed experimental protocols.

Data Presentation: Comparison of N-Boc Deprotection Methods

The following tables summarize quantitative data for different N-Boc deprotection methods applied to substrates containing methyl esters, allowing for easy comparison of their efficacy and reaction conditions.

Table 1: Acidic Deprotection Methods

| Reagent | Substrate Example | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | N-Boc-allylglycine methyl ester | Dichloromethane (DCM) | 0 to RT | 30 min - 2h | >95% | [1] |

| Hydrochloric Acid (HCl) | N-Boc-allylglycine methyl ester | 1,4-Dioxane | RT | 4-6h | >95% | [1][2] |

| p-Toluenesulfonic acid (pTSA) in a Deep Eutectic Solvent (DES) | N-Boc-L-Alanine methyl ester | Choline chloride:pTSA | RT | 10 min | >98% | [3] |

| p-Toluenesulfonic acid (pTSA) in a Deep Eutectic Solvent (DES) | N-Boc-L-Leucine methyl ester | Choline chloride:pTSA | RT | 25 min | 68% | [3][4] |

Table 2: Mild and Alternative Deprotection Methods

| Reagent | Substrate Example | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Oxalyl Chloride | N-Boc protected amines | Methanol (MeOH) | RT | 1-4h | up to 90% | [5][6][7][8] |

| Zinc Bromide (ZnBr₂) | N-Boc secondary amines | Dichloromethane (DCM) | RT | 3 days | Not specified | [9][10] |

| Ceric Ammonium Nitrate (CAN) | N-Boc alanine | Methanol (MeOH) | Reflux | 24h | 82% | [11][12] |

| Trimethylsilyl Iodide (TMSI) | N-Boc zwitterionic compounds | Dichloromethane (DCM) | Not specified | Not specified | High | [13][14][15] |

| Boiling Water | N-Boc carboxylsulfamides amino acid methyl ester derivatives | Water | 100 | 10 min | 92-96% | [16][17] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols based on the specific characteristics of their substrate and monitor the reaction progress by appropriate analytical techniques (e.g., TLC, LC-MS).

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and often rapid method for Boc deprotection. The concentration of TFA and temperature can be adjusted to modulate the reaction rate and selectivity.

Materials:

-

N-Boc protected amino acid methyl ester

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve the N-Boc protected substrate in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.[2]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[2]

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extract the product with DCM or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: N-Boc Deprotection using Oxalyl Chloride in Methanol

This method is reported to be mild and tolerant of various functional groups.[5][6][8]

Materials:

-

N-Boc protected amino acid methyl ester

-

Anhydrous Methanol (MeOH)

-

Oxalyl chloride

-

Round-bottom flask, magnetic stirrer, syringe

Procedure:

-

In a dry round-bottom flask equipped with a stirring bar, dissolve the N-Boc protected substrate (e.g., 50 mg) in anhydrous MeOH (3 mL).[5]

-

Stir the solution at room temperature for 5 minutes.

-

Add oxalyl chloride (3 equivalents) to the solution via a syringe. A slight increase in temperature and sputtering may be observed.[5]

-

Continue stirring the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt of the deprotected amine can often be used in the next step without further purification.[2]

Protocol 3: N-Boc Deprotection using a Deep Eutectic Solvent (DES)

This green chemistry approach utilizes a Brønsted acidic deep eutectic solvent for efficient deprotection at room temperature.[3]

Materials:

-

N-Boc protected amino acid methyl ester

-

Choline chloride

-

p-Toluenesulfonic acid (pTSA)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate (AcOEt)

Procedure:

-

Prepare the deep eutectic solvent by mixing choline chloride and p-toluenesulfonic acid in the appropriate molar ratio as described in the literature.[3]

-

Add the N-Boc protected substrate to the DES and stir at room temperature.

-

Monitor the reaction, which is typically complete in 10-30 minutes for many amino acid methyl esters.[3]

-

For isolation of the tosylate salt, wash the reaction mixture with water and recrystallize from ethyl acetate.

-

To obtain the free amine, perform a workup by adding a 5% aqueous solution of sodium bicarbonate.[3]

-

Extract the crude material with ethyl acetate (3 x 5 mL).[3]

-

Dry the combined organic layers and concentrate to obtain the deprotected product. Chromatographic purification is often not required.[3]

Protocol 4: N-Boc Deprotection using Zinc Bromide (ZnBr₂)

Zinc bromide is a Lewis acid that can be used for Boc deprotection, particularly for secondary amines.[10]

Materials:

-

N-Boc protected amino acid methyl ester

-

Anhydrous Dichloromethane (DCM)

-

Zinc Bromide (ZnBr₂)

-

Aqueous sodium carbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the N-Boc protected substrate (e.g., 0.76 mmol) in DCM (10 mL), add ZnBr₂ (e.g., 3.1 mmol).[9][10]

-

Stir the reaction mixture at room temperature. The reaction time can be lengthy, potentially up to 3 days.[9]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with aqueous sodium carbonate solution and extract with DCM.[9]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

The following diagrams illustrate the general workflow for N-Boc deprotection and a decision-making process for method selection.

Caption: General workflow for N-Boc deprotection of methyl esters.

Caption: Decision tree for selecting an N-Boc deprotection method.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]

- 10. Zinc Bromide [commonorganicchemistry.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. Boc Deprotection - TMSI [commonorganicchemistry.com]

- 15. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Boiling water-catalyzed neutral and selective N-Boc deprotection. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Use of 4-N-BOC-Cyclohexylacetic Acid Methyl Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids into peptide scaffolds is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics. These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and control peptide conformation. 4-N-BOC-cyclohexylacetic acid methyl ester is a non-proteinogenic, β-amino acid derivative that offers the potential to introduce a constrained cyclohexyl moiety into a peptide backbone. The β-amino acid nature of this building block can impart resistance to enzymatic degradation, while the cyclohexyl group can be used to explore structure-activity relationships related to lipophilicity and conformational rigidity.

This document provides detailed protocols and application notes for the incorporation of 4-N-BOC-cyclohexylacetic acid methyl ester into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). It is important to note that this is a specialized building block, and the following protocols are based on established principles for the synthesis of peptides containing non-standard and sterically hindered amino acids. Optimization of the described methods may be necessary for specific peptide sequences.

Strategic Incorporation Pathways

There are two primary strategies for the incorporation of 4-N-BOC-cyclohexylacetic acid methyl ester into a peptide sequence: as a C-terminal residue or as an internal residue. The choice of strategy will depend on the desired final peptide structure.

-

Strategy A: Incorporation as a C-terminal residue. This approach requires the initial saponification of the methyl ester to the free carboxylic acid, which is then coupled to a suitable resin for SPPS.

-

Strategy B: Incorporation as an internal residue. This more complex strategy involves the on-resin saponification of the methyl ester after the amino acid has been coupled to the growing peptide chain. This requires careful selection of orthogonal protection strategies to avoid unwanted side reactions.

Caption: Workflow for the two main strategies for incorporating 4-N-BOC-cyclohexylacetic acid methyl ester.

Experimental Protocols

Protocol 1: Saponification of 4-N-BOC-Cyclohexylacetic Acid Methyl Ester (for Strategy A)

This protocol describes the conversion of the methyl ester to the free carboxylic acid, a necessary first step for C-terminal incorporation.

Materials:

-

4-N-BOC-cyclohexylacetic acid methyl ester

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (deionized)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Dissolve 4-N-BOC-cyclohexylacetic acid methyl ester (1 eq.) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 v/v/v).

-

Add LiOH or NaOH (1.5 - 2.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and wash with a nonpolar solvent like ether or hexane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with EtOAc (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the free carboxylic acid.

Protocol 2: Incorporation of 4-N-BOC-Cyclohexylacetic Acid as a C-terminal Residue (Strategy A)

This protocol outlines the coupling of the saponified amino acid to a Merrifield resin.

Materials:

-

4-N-BOC-cyclohexylacetic acid (from Protocol 1)

-

Merrifield resin (chloromethylated polystyrene)

-

Cesium carbonate (Cs₂CO₃)

-

Potassium iodide (KI) (optional, as a catalyst)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the Merrifield resin in DMF for at least 1 hour.

-

In a separate flask, dissolve 4-N-BOC-cyclohexylacetic acid (2-3 eq. relative to resin loading) in a minimal amount of DMF/MeOH.

-

Neutralize the solution with a solution of Cs₂CO₃ (0.5 eq. relative to the amino acid) in water.

-

Lyophilize the solution to obtain the cesium salt of the amino acid.

-

Add the cesium salt and a catalytic amount of KI to the swollen resin in DMF.

-

Heat the reaction mixture to 50-60°C and shake for 12-24 hours.

-

Monitor the reaction for the disappearance of free chloride on the resin (e.g., using the qualitative picric acid test).

-

Once the coupling is complete, wash the resin extensively with DMF, DMF/water, DMF, and finally with DCM and MeOH.

-

Dry the resin under vacuum.

Protocol 3: Incorporation of 4-N-BOC-Cyclohexylacetic Acid Methyl Ester as an Internal Residue (Strategy B)

This protocol describes the coupling of the amino acid followed by on-resin saponification.

Materials:

-

Peptide-resin with a free N-terminal amine

-

4-N-BOC-cyclohexylacetic acid methyl ester

-

Coupling reagents: e.g., HBTU/HOBt or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

DMF, DCM

-

Boc deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization solution: 5-10% DIPEA in DMF

-

Saponification solution: e.g., 1 M LiOH in THF/H₂O (3:1)

Procedure:

-

Boc Deprotection: Treat the peptide-resin with 25-50% TFA in DCM for 5 minutes, followed by a second treatment for 20-25 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM and DMF.

-

Neutralization: Neutralize the resin with 5-10% DIPEA in DMF (2 x 5 minutes).

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling:

-

Pre-activate 4-N-BOC-cyclohexylacetic acid methyl ester (3-4 eq.) with HBTU/HOBt (3-4 eq.) or HATU (3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction for 2-4 hours. Due to potential steric hindrance from the cyclohexyl group, a longer coupling time and/or double coupling may be necessary.

-

Monitor the coupling reaction using the Kaiser test.

-

-

Washing: Once the coupling is complete, wash the resin with DMF and DCM.

-

On-Resin Saponification:

-

Swell the resin in a THF/H₂O mixture.

-

Treat the resin with the saponification solution (e.g., 1 M LiOH in THF/H₂O) for 1-2 hours at room temperature.

-

Carefully monitor the reaction to avoid degradation of the peptide or linker.

-

Neutralize the resin with a weak acid solution (e.g., dilute acetic acid in DMF).

-

-

Washing: Wash the resin extensively with water, DMF, and DCM.

-

The peptide-resin is now ready for the next coupling cycle.

Quantitative Data Summary

As there is no specific literature data for 4-N-BOC-cyclohexylacetic acid methyl ester, the following table provides estimated parameters for protocol optimization based on data for sterically hindered and β-amino acids. These values are intended as starting points and will require experimental optimization.

| Parameter | Recommended Starting Value | Notes |

| Coupling (Internal Residue) | ||

| Amino Acid Equivalents | 3-4 | May need to be increased for difficult couplings. |

| Coupling Reagent Equivalents | 3-4 | HATU is often more effective for hindered couplings. |

| Base (DIPEA) Equivalents | 6-8 | |

| Coupling Time | 2-4 hours | Double coupling may be required. Monitor with Kaiser test. |

| On-Resin Saponification | ||

| Saponification Reagent | 1 M LiOH in THF/H₂O (3:1) | Other bases like NaOH can be used. |

| Reaction Time | 1-2 hours | Over-exposure can lead to side reactions. |

| Temperature | Room Temperature | |

| Boc Deprotection | ||

| TFA Concentration in DCM | 25-50% | |

| Deprotection Time | 5 min + 25 min | Standard Boc deprotection protocol. |

Visualization of Key Processes

Caption: Workflow for the incorporation of the amino acid as an internal residue.

Caption: Decision tree for selecting the appropriate incorporation strategy.

Conclusion

The use of 4-N-BOC-cyclohexylacetic acid methyl ester in peptide synthesis offers an avenue to create novel peptide analogs with potentially enhanced therapeutic properties. The protocols provided herein serve as a comprehensive guide for researchers to begin exploring the incorporation of this unique building block. Due to the sterically demanding nature of the cyclohexyl group and the additional complexity of the methyl ester, careful optimization of coupling and deprotection steps is crucial for successful synthesis. It is recommended to perform small-scale test syntheses to determine the optimal conditions for the desired peptide sequence.

Preserving Ester Integrity: Application Notes and Protocols for Selective N-Boc Deprotection

For researchers, scientists, and professionals in drug development, the selective removal of the tert-butoxycarbonyl (Boc) protecting group in the presence of an ester is a critical and often challenging step in multi-step organic synthesis. The acid-labile nature of both the Boc group and many common esters necessitates carefully optimized conditions to achieve high yields of the desired amine without compromising the ester functionality. This document provides detailed application notes, experimental protocols, and comparative data for various selective N-Boc deprotection methods.

Introduction

The Boc group is a cornerstone of amine protection in peptide synthesis and medicinal chemistry due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] However, the very conditions that cleave the Boc group can also lead to the hydrolysis of ester functionalities present in the molecule, a common side reaction that lowers yields and complicates purification.[3] This note explores several methodologies designed to selectively deprotect N-Boc groups while preserving ester integrity, including modified acidic conditions, milder reagents, and thermal methods.

Comparative Data of N-Boc Deprotection Methods

The selection of a deprotection strategy often involves a trade-off between reaction speed, yield, and functional group tolerance. The following table summarizes quantitative data from various reported methods for the selective N-Boc deprotection in the presence of ester groups.

| Method | Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Substrate Scope | Ref. |

| Modified Acidic Conditions | |||||||

| Sulfuric Acid in tert-Butyl Acetate | conc. H₂SO₄ (1.5–3.0 equiv.) | tBuOAc | RT | 2–16 | 70–100 | Amino acid and dipeptide tert-butyl esters | [4] |

| Methanesulfonic Acid in tBuOAc/DCM | MeSO₃H (1.5–3.0 equiv.) | tBuOAc:CH₂Cl₂ (4:1) | RT | 2–16 | 70–100 | Amino acid and dipeptide tert-butyl esters | [4] |

| Mild Acidic Conditions | |||||||

| Aqueous Phosphoric Acid | 85 wt% aq. H₃PO₄ | Toluene | RT | Varies | High | General N-Boc protected substrates | [3] |

| 4M HCl in Dioxane | 4M HCl in 1,4-Dioxane | Dioxane | 0 - RT | 1-2 | High | General N-Boc protected substrates | [3] |

| Non-Acidic/Mild Reagents | |||||||

| Oxalyl Chloride in Methanol | Oxalyl Chloride (3 equiv.) | Methanol | 0 to RT | 1–4 | up to 90 | Structurally diverse aliphatic and aromatic amines | [5] |

| Thermal Deprotection | |||||||

| Continuous Flow Heating | None | Methanol or TFE | 150-240 | Varies | ≥90 | Broad functional group tolerance including esters | [6] |

Experimental Protocols

Protocol 1: Deprotection using Sulfuric Acid in tert-Butyl Acetate

This method is particularly effective for substrates containing tert-butyl esters, where the use of tert-butyl acetate as a solvent helps to prevent transesterification and ester cleavage.[4]

Materials:

-

N-Boc protected substrate with an ester

-

tert-Butyl acetate (tBuOAc)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve or suspend the N-Boc protected substrate in tert-butyl acetate (0.2 to 0.5 M) in a round-bottom flask.

-

To the stirred solution, add concentrated sulfuric acid (1.5 equivalents) dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 2 to 16 hours. If the reaction is sluggish, an additional 0.5 to 1.5 equivalents of concentrated H₂SO₄ may be added.[4]

-

Upon complete consumption of the starting material, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Protocol 2: Deprotection using Oxalyl Chloride in Methanol

This mild method is suitable for a wide range of substrates, including those with acid-labile functional groups.[5]

Materials:

-

N-Boc protected substrate with an ester

-

Methanol (MeOH)

-

Oxalyl chloride ((COCl)₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc) or other suitable organic solvent

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the N-Boc protected substrate in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (3 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[3]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the product by column chromatography as needed.

Logical Workflow and Signaling Pathways

To visualize the experimental process, the following diagrams illustrate the general workflow for N-Boc deprotection and the chemical transformation involved.

Troubleshooting and Considerations

-

Ester Hydrolysis : The primary side reaction is the acid-catalyzed hydrolysis of the ester.[3] To mitigate this, it is crucial to use the mildest effective acidic conditions, control the reaction temperature (preferably at 0 °C or room temperature), and monitor the reaction closely to avoid prolonged exposure to the acid.[3]

-

t-Butylation : The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic residues in the substrate.[7] While scavengers like triisopropylsilane (TIS) are often used to trap this cation, they do not prevent ester hydrolysis.[3]

-

Substrate Solubility : Ensure the substrate is fully dissolved in the chosen solvent for the reaction to proceed efficiently. If solubility is an issue, a co-solvent may be necessary.

-

Anhydrous Conditions : For methods employing reagents like HCl in dioxane or oxalyl chloride, using anhydrous solvents is critical to prevent unwanted hydrolysis of both the reagent and the ester.[8]

By carefully selecting the appropriate deprotection method and optimizing the reaction conditions, researchers can successfully remove the N-Boc group while preserving sensitive ester functionalities, thereby streamlining the synthesis of complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. benchchem.com [benchchem.com]

Application of 4-N-BOC-cyclohexyacetic acid methyl ester in Drug Development

Abstract

This document provides detailed application notes and protocols for the use of 4-N-BOC-cyclohexyacetic acid methyl ester in drug development. This versatile building block is a key intermediate in the synthesis of novel therapeutic agents, most notably the antipsychotic drug Cariprazine. These notes will cover its primary application, relevant biological pathways, and detailed experimental procedures for its utilization.

Introduction

This compound, specifically the trans-isomer, is a crucial bifunctional molecule in medicinal chemistry. The cyclohexane ring provides a rigid scaffold that can appropriately position pharmacophoric elements for optimal interaction with biological targets. The presence of a BOC-protected amine and a methyl ester allows for sequential and controlled chemical modifications, making it an ideal starting material for the synthesis of complex drug molecules.

Its most significant application to date is in the synthesis of Cariprazine, a third-generation antipsychotic medication.[1][2] The trans configuration of the cyclohexane moiety in Cariprazine is critical for its high affinity and partial agonist activity at dopamine D3 and D2 receptors.[3]

Application in the Synthesis of Cariprazine

Cariprazine is an orally active antipsychotic used for the treatment of schizophrenia, bipolar mania, and bipolar depression.[1][2] Its mechanism of action is primarily attributed to its partial agonist activity at dopamine D3 and D2 receptors, with a higher affinity for the D3 receptor.[2][4] This D3-preferring activity is thought to contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[5][6]

Biological Target and Signaling Pathway

Cariprazine modulates dopaminergic neurotransmission. Dopamine receptors are G-protein coupled receptors (GPCRs). The D2-like receptor family (D2, D3, and D4) couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] As a partial agonist, Cariprazine provides a stabilizing effect on the dopamine system. In conditions of excessive dopamine (as hypothesized in psychosis), it acts as an antagonist, dampening the signal. In conditions of low dopamine (as hypothesized in negative and cognitive symptoms), it provides a low level of stimulation, acting as an agonist.

Synthetic Workflow